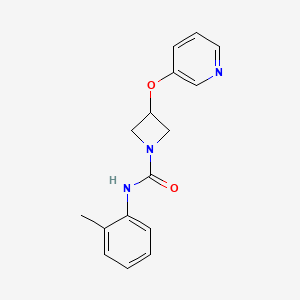![molecular formula C17H12F2N4O B6430210 1-{[2,4'-bipyridine]-5-yl}-3-(2,6-difluorophenyl)urea CAS No. 2097900-47-3](/img/structure/B6430210.png)
1-{[2,4'-bipyridine]-5-yl}-3-(2,6-difluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[2,4’-Bipyridine]-5-yl}-3-(2,6-difluorophenyl)urea is a versatile chemical compound with a complex molecular structure. It contains both aromatic (2,4’-bipyridine and 2,6-difluorophenyl groups) and aliphatic (methylene group) characteristics, making it a subject of interest in various scientific research fields
Preparation Methods
The synthesis of 1-{[2,4’-bipyridine]-5-yl}-3-(2,6-difluorophenyl)urea involves several steps, typically starting with the preparation of the bipyridine derivative. Common synthetic routes include:
Suzuki Coupling: This method involves the coupling of halogenated pyridine derivatives with boronic acids in the presence of a palladium catalyst.
Stille Coupling: This reaction uses organotin compounds and halogenated pyridines, also catalyzed by palladium.
Negishi Coupling: This method involves the use of organozinc compounds with halogenated pyridines.
Industrial production methods often involve scaling up these reactions under controlled conditions to ensure high yield and purity. Reaction conditions typically include inert atmospheres, specific temperature ranges, and the use of solvents like dimethylformamide or tetrahydrofuran.
Chemical Reactions Analysis
1-{[2,4’-Bipyridine]-5-yl}-3-(2,6-difluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized bipyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced bipyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include the use of catalysts (e.g., palladium, platinum), specific solvents (e.g., ethanol, acetonitrile), and controlled temperatures (e.g., 25-100°C). Major products formed from these reactions include various bipyridine derivatives with modified functional groups.
Scientific Research Applications
1-{[2,4’-Bipyridine]-5-yl}-3-(2,6-difluorophenyl)urea has numerous applications in scientific research:
Supramolecular Chemistry: It acts as a chelating agent, forming strong bonds with metal ions, which is useful in designing coordination complexes with specific properties.
Medicinal Chemistry: Urea derivatives, including this compound, have potential biological activities.
Material Science: The compound’s aromatic and aliphatic groups make it useful in designing new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{[2,4’-bipyridine]-5-yl}-3-(2,6-difluorophenyl)urea involves its interaction with molecular targets through its bipyridine and difluorophenyl groups. These interactions can influence various molecular pathways, particularly those involving metal ion coordination and electron transfer processes .
Comparison with Similar Compounds
1-{[2,4’-Bipyridine]-5-yl}-3-(2,6-difluorophenyl)urea can be compared with other bipyridine derivatives:
2,2’-Bipyridine: A well-known chelating agent used in coordination chemistry.
4,4’-Bipyridine: Used as a precursor to paraquat, a redox-active compound.
3,4’-Bipyridine: Derivatives like inamrinone and milrinone are used in treating congestive heart failure.
The uniqueness of 1-{[2,4’-bipyridine]-5-yl}-3-(2,6-difluorophenyl)urea lies in its specific combination of bipyridine and difluorophenyl groups, which confer distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-(6-pyridin-4-ylpyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N4O/c18-13-2-1-3-14(19)16(13)23-17(24)22-12-4-5-15(21-10-12)11-6-8-20-9-7-11/h1-10H,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZPUJQQQDYUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-propoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B6430132.png)
![5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine](/img/structure/B6430153.png)

![4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B6430178.png)
![3-{[1-(3,4-dimethylbenzenesulfonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6430185.png)
![1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-amine](/img/structure/B6430188.png)
![4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B6430195.png)
![1-[1-(6-cyclobutylpyrimidin-4-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B6430201.png)
![2-[(4-fluorophenyl)sulfanyl]-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B6430218.png)
![1-[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B6430226.png)
![1-(1,3-benzoxazol-2-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyrrolidine-2-carboxamide](/img/structure/B6430229.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-phenylbutanamide](/img/structure/B6430234.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B6430241.png)
![4-[3-(3-methylthiophen-2-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B6430245.png)
